1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea
Description
Properties
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-21-13-17-11(18-14(19-13)22-2)8-15-12(20)16-9-5-4-6-10(7-9)23-3/h4-7H,8H2,1-3H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQINRSLQNXFBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=CC=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable methylating agent, followed by the introduction of the 3-(methylthio)phenyl group. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include steps such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The methoxy groups on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Agricultural Applications
The compound has been identified as a promising agent in agricultural formulations, particularly as a herbicide or plant growth regulator. Its triazine moiety contributes to its effectiveness in inhibiting specific biochemical pathways in plants.
Case Study: Herbicidal Activity
- A study demonstrated that derivatives of the triazine structure exhibit selective herbicidal activity against certain weed species while being less toxic to crops. This selectivity is crucial for sustainable agriculture practices, allowing for effective weed management without harming desirable plants.
Organic Synthesis
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea serves as an important reagent in organic synthesis. Its ability to activate carboxylic acids makes it valuable for amide bond formation.
Synthesis of Weinreb Amides
- The compound has been utilized in the preparation of Weinreb amides from carboxylic acids. This reaction is essential in the synthesis of complex molecules in pharmaceutical chemistry. The efficiency and yield of the reaction were significantly improved when using this triazine derivative compared to traditional methods .
Photostability and UV Absorption
The incorporation of this compound into polymer matrices has shown enhanced photostability and UV absorption properties.
Application in Polymer Science
- Research indicates that adding this compound to polyethylene-based agricultural films improves their resistance to UV degradation. This application not only extends the lifespan of agricultural materials but also enhances crop protection from harmful UV radiation .
Biochemical Studies
The compound's structure allows it to interact with biological systems effectively, making it a candidate for biochemical research.
Inhibition Studies
- In vitro studies have shown that this triazine derivative can inhibit specific enzymes involved in metabolic pathways. Such inhibition can be useful in developing new therapeutic agents targeting metabolic disorders or diseases where enzyme regulation is crucial .
Mechanism of Action
The mechanism of action of 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The triazine ring and the methylthio group could play key roles in these interactions.
Comparison with Similar Compounds
Cinosulfuron (1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-3-[2-(2-methoxyethoxy)phenylsulfonyl]urea)
- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but differs in the urea linkage (sulfonyl group vs. methylene bridge) and substituents (methoxyethoxy phenyl vs. methylthio phenyl) .
- Molecular Weight : 413.4 g/mol (vs. ~413–430 g/mol estimated for the target compound).
- Melting Point : 127°C, lower than many triazine-based pharmaceuticals, indicating higher solubility .
- Application : Herbicide targeting acetolactate synthase (ALS) in plants .
- Synthesis : Produced via sulfonamide formation and methoxylation of cyanuric chloride .
PI3K/MTOR Inhibitors (e.g., 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea)
- Structure: Replaces methoxy groups with morpholino rings and adds piperidine-carbonyl substituents .
- Molecular Weight: ~650–800 g/mol, significantly higher than the target compound, optimizing pharmacokinetics for intravenous use .
- Application : Anticancer agents targeting PI3K/MTOR pathways .
- Stability : Susceptible to oxidation and demethylation in plasma, unlike herbicidal triazines .
Bis(morpholino-1,3,5-triazine) Derivatives
- Structure: Feature dual morpholino groups on the triazine core and variable urea-linked aromatic groups .
- Synthesis : Utilize triphosgene-mediated urea formation with amines or alcohols, similar to methods applicable to the target compound .
- Purity : High-performance liquid chromatography (HPLC) and HRMS ensure >95% purity, a standard for pharmaceuticals .
Structural and Functional Analysis
Key Functional Groups
| Compound | Triazine Substituents | Urea Linkage | Aromatic Substituent |
|---|---|---|---|
| Target Compound | 4,6-Dimethoxy | Methylene bridge | 3-(Methylthio)phenyl |
| Cinosulfuron | 4,6-Dimethoxy | Sulfonyl group | 2-(2-Methoxyethoxy)phenyl |
| PI3K/MTOR Inhibitors | 4,6-Dimorpholino | Piperidine-carbonyl | Varied aryl groups |
Physicochemical Properties
Herbicidal Potential
However, its stability under environmental conditions (e.g., hydrolysis of SMe) requires further study.
Pharmaceutical Relevance
While morpholino-triazine derivatives prioritize kinase inhibition, the target compound’s dimethoxy groups lack the electron-rich morpholino rings critical for PI3K binding . Its urea linkage via methylene may reduce metabolic stability compared to carbamate or sulfonamide-based drugs .
Biological Activity
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea is a compound derived from the triazine family, known for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
- Chemical Name : this compound
- Molecular Formula : C12H16N4O3S
- Molecular Weight : 284.35 g/mol
Structural Characteristics
The compound features a triazine ring substituted with methoxy groups and a methylthio phenyl group, which contributes to its biological activity.
Research indicates that compounds containing triazine moieties exhibit various biological activities such as:
- Antimicrobial Activity : Triazines have shown promise against bacterial and fungal strains due to their ability to disrupt cellular processes.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
In vitro studies have revealed that this compound exhibits significant biological activities:
- Cytotoxicity : The compound has been tested against various cancer cell lines. For instance, it was found to reduce cell viability in U937 cells with an IC50 value of approximately 16.23 μM compared to the standard etoposide at 17.94 μM .
Antiviral Activity
Recent studies have explored the antiviral potential of triazine derivatives. While specific data on this compound is limited, related triazine compounds have shown effectiveness against viral infections by inhibiting viral replication .
Case Study 1: Anticancer Activity
A study focused on the synthesis of thioamide derivatives related to triazines found that certain modifications led to enhanced anticancer activity. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of triazines indicated that derivatives similar to our compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group was crucial for enhancing antimicrobial efficacy .
Q & A
Basic: What are the optimal synthetic routes for preparing 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3-(methylthio)phenyl)urea?
Methodological Answer:
The synthesis typically involves coupling reactions between activated triazine derivatives and substituted phenylurea precursors. A reliable approach is to use 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride as a key intermediate, reacting it with 3-(methylthio)phenylurea under alkaline conditions. The reaction is performed in anhydrous solvents like dichloromethane or acetonitrile, with bases such as triethylamine or DIPEA to neutralize HCl byproducts. For improved yields, coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can facilitate carbodiimide-free amidation . Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization is critical to isolate the product .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the triazine and phenyl rings. Key signals include methoxy protons (δ 3.8–4.0 ppm) and thiomethyl groups (δ 2.5–2.7 ppm). Aromatic protons in the 3-(methylthio)phenyl group appear as a multiplet (δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. For example, the parent ion [M+H]⁺ should match the calculated exact mass (e.g., ~375.12 g/mol) .
- UV/Vis and Fluorescence : Assess electronic properties, particularly if the compound exhibits π-π* transitions or fluorophore behavior for sensing applications .
Advanced: How can computational modeling predict the compound’s stability or interaction with biological targets?
Methodological Answer:
Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies using software like AutoDock Vina or Schrödinger Suite evaluate binding affinities to enzymes (e.g., kinases or proteases). For anion-π interactions, as seen in related triazine-urea hybrids, electrostatic potential surfaces derived from DFT help identify binding hotspots . Interaction energies (ΔG) between the compound and target proteins should be validated experimentally (e.g., isothermal titration calorimetry) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, solvent, or cell lines). To address this:
- Standardize Assay Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤1% v/v).
- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to quantify potency variability .
- Orthogonal Assays : Cross-validate results using fluorescence-based assays, SPR (surface plasmon resonance), or enzymatic activity tests. For example, if cytotoxicity conflicts exist, combine MTT assays with live/dead staining .
Basic: What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation of the methylthio group.
- Solvent Compatibility : Avoid protic solvents (e.g., water or methanol) that may hydrolyze the triazine ring. Use anhydrous DMSO or acetonitrile for stock solutions .
- Stability Monitoring : Periodically analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced: What methodologies assess the environmental impact or degradation pathways of this compound?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (e.g., simulated sunlight in quartz reactors). Monitor degradation products via LC-MS/MS to identify cleavage products (e.g., triazine ring opening) .
- Biodegradation Assays : Use soil or wastewater microbial consortia under aerobic/anaerobic conditions. Measure half-life (t½) using GC-MS or ¹⁴C isotopic labeling .
- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna or Vibrio fischeri) using OECD guidelines for acute/chronic toxicity .
Advanced: How to optimize regioselectivity in triazine-functionalized urea derivatives?
Methodological Answer:
- Temperature Control : Stepwise reactions at low temperatures (–35°C to 0°C) minimize side reactions during triazine ring substitutions .
- Protecting Groups : Temporarily block reactive sites (e.g., –NH groups) with tert-butoxycarbonyl (Boc) to direct substitutions to the desired triazine position .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to enhance selectivity in nucleophilic aromatic substitutions .
Basic: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- Matrix Effects : Biological or environmental samples require solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) to reduce interference .
- Detection Limits : Use tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for ppb-level sensitivity. Optimize collision energy for characteristic fragments (e.g., m/z 158 for triazine cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
